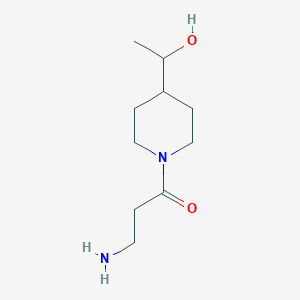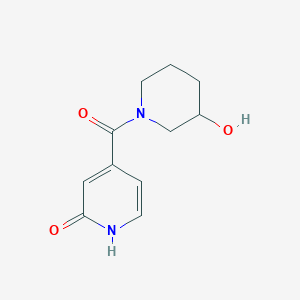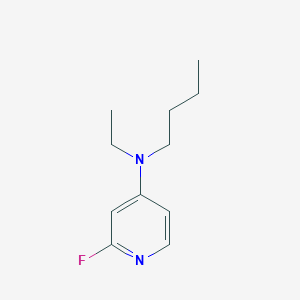![molecular formula C11H16FN3O B1474637 2-[4-(2-氟吡啶-4-基)哌嗪-1-基]乙醇 CAS No. 1566742-05-9](/img/structure/B1474637.png)
2-[4-(2-氟吡啶-4-基)哌嗪-1-基]乙醇
描述
2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol (2FPE) is a novel small molecule compound that has been studied for its potential applications in the field of scientific research. 2FPE is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at its core, and has been found to possess a variety of biochemical and physiological effects.
科学研究应用
神经药理学研究
该化合物的一个重要应用是在神经药理学研究中,特别是与血清素 5-HT1A 受体有关的研究。García 等人(2014 年)的一项研究合成了 2-[4-(2-氟吡啶-4-基)哌嗪-1-基]乙醇的类似物,以开发用于 5-HT1A 受体体内定量的新的 PET 示踪剂,这在研究神经精神疾病中至关重要。这些类似物通过体外和体内测试,显示出用于 5-HT1A 受体神经影像学成像的潜力,突出了它们在诊断和理解心理健康状况病理学中的潜力 (García 等人,2014 年)。
抗菌和抗病毒研究
该化合物还在抗菌和抗病毒研究中得到应用。Babu 等人(2015 年)合成了具有潜在抗菌活性的 2-[4-(2-氟吡啶-4-基)哌嗪-1-基]乙醇的新衍生物。这些衍生物针对各种细菌和真菌菌株进行了测试,显示出显着的活性,表明它们在开发新的抗菌剂中很有用 (Babu 等人,2015 年)。此外,Wang 等人(2009 年)研究了该化合物在 HIV-1 附着抑制中的作用,揭示了其在针对 HIV 感染初始阶段的疗法中的潜力 (Wang 等人,2009 年)。
化学合成和结构分析
在化学合成领域,该化合物可用作各种化学和药理相关衍生物合成中的前体或中间体。例如,已经合成了具有抗菌特性的新型 N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]-哌嗪-1-甲酰胺或-氨基甲酰胺衍生物,说明了该化合物在创造具有潜在治疗应用的新化学实体方面的多功能性 (Babu 等人,2015 年)。
此外,结构分析研究,例如 Ullah 和 Stoeckli-Evans(2021 年)的研究,利用了 2-[4-(2-氟吡啶-4-基)哌嗪-1-基]乙醇的衍生物来了解分子构型和分子间相互作用,这在药物设计和开发过程中至关重要 (Ullah 和 Stoeckli-Evans,2021 年)。
属性
IUPAC Name |
2-[4-(2-fluoropyridin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c12-11-9-10(1-2-13-11)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOBZEYZDPHNMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B1474559.png)


![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)






![(Hexan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1474574.png)